N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE
Overview
Description
N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of bromine, benzamido, and diethoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzoyl chloride with 4-aminophenol to form 4-(4-bromobenzamido)phenol. This intermediate is then reacted with 3,5-diethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromophenyl)benzamide
- 4-Bromobenzamide
- N-(4-(Benzyloxy)phenyl)-2-bromobenzamide
Uniqueness
N-[4-(4-BROMOBENZAMIDO)PHENYL]-3,5-DIETHOXYBENZAMIDE is unique due to the presence of both bromine and diethoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity and specificity in certain applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
N-[4-[(4-bromobenzoyl)amino]phenyl]-3,5-diethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrN2O4/c1-3-30-21-13-17(14-22(15-21)31-4-2)24(29)27-20-11-9-19(10-12-20)26-23(28)16-5-7-18(25)8-6-16/h5-15H,3-4H2,1-2H3,(H,26,28)(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKXYVLLHMCAAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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